- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridinesSynthesis, 2007, (20), 3247-3251,
Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

932-35-4 structure
Nombre del producto:3-hydroxypyridine-2-carbonitrile
Número CAS:932-35-4
MF:C6H4N2O
Megavatios:120.10876083374
MDL:MFCD01646135
CID:40310
PubChem ID:101920
3-hydroxypyridine-2-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Hydroxypicolinonitrile
- 3-Hydroxypyridine-2-carbonitrile
- 2-Cyano-3-hydroxypyridine
- 2-Cyano-3-hydroxpyridine
- 2-Pyridinecarbonitrile, 3-hydroxy-
- 2-cyano-3-pyridinol
- 3-Hydroxy-2-cyanopyridine
- Hydroxycyanazin
- PubChem9231
- 2-Cyano-3-hydroxy pyridine
- KSC494M0R
- XTVFTOVNAKNVQK-UHFFFAOYSA-
- 3-Hydroxy-2-pyridinecarbonitrile
- XTVFTOVNAKNVQK-UHFFFAOYSA-N
- 3-hydroxy-pyridine-2-carbonitrile
- STL556711
- SBB065308
- BBL102902
- 3-Hydroxy-2-pyridinecarbonitrile (ACI)
- Picolinonitrile, 3-hydroxy- (7CI, 8CI)
- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
- EINECS 213-251-8
- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
- 932-35-4
- SY031451
- EN300-188548
- DB-217271
- SCHEMBL304561
- W-100247
- CS-W011210
- MFCD01646135
- PS-5915
- NS00039535
- DTXSID10239324
- AKOS005199046
- BP-12591
- AC-907/34117002
- C1664
- O11015
- PB43869
- 3-hydroxypyridine-2-carbonitrile
-
- MDL: MFCD01646135
- Renchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- Clave inchi: XTVFTOVNAKNVQK-UHFFFAOYSA-N
- Sonrisas: N#CC1C(O)=CC=CN=1
Atributos calculados
- Calidad precisa: 120.03200
- Masa isotópica única: 120.032362755g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 137
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 56.9
- Recuento de constructos de variantes mutuas: 3
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Punto de ebullición: 429.2°C at 760 mmHg
- PSA: 56.91000
- Logp: 0.65888
- Disolución: Not determined
3-hydroxypyridine-2-carbonitrile Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H301+H311+H331
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:3439
- Código de categoría de peligro: 20/21/22-36/37/38-41-37/38-22
- Instrucciones de Seguridad: S26; S36/37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
- Términos de riesgo:R20/21/22
- Nivel de peligro:6.1
- Grupo de embalaje:III
3-hydroxypyridine-2-carbonitrile Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-hydroxypyridine-2-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
5103.0CNY | 2021-07-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 10g |
¥ 534.00 | 2023-04-12 | |
Chemenu | CM175887-25g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 98% | 25g |
$196 | 2022-06-09 | |
Enamine | EN300-188548-0.1g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
1266.0CNY | 2021-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
¥849 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |
3-Hydroxypicolinonitrile |
932-35-4 | 98% | 5g |
¥228.00 | 2024-04-25 | |
TRC | C987963-1g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 1g |
$ 75.00 | 2022-06-06 | ||
Matrix Scientific | 021371-25g |
2-Cyano-3-hydroxypyridine, 98% |
932-35-4 | 98% | 25g |
$314.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1095984-25G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 25g |
$110 | 2024-05-23 |
3-hydroxypyridine-2-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
Referencia
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
Referencia
- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
Referencia
- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Chlorine
Referencia
- Preparation of derivatives of 3-hydroxypicolinic acid from furfuralActa Chemica Scandinavica, 1965, 19(5), 1147-52,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; 50 °C; 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
Referencia
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
Referencia
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, 23 °C
Referencia
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
Referencia
- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activityJournal of Medicinal Chemistry, 1974, 17(10), 1065-71,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Hydrogen bromide Solvents: Water ; 8 h, rt
Referencia
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate , Water ; 5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C
Referencia
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Regioselective cyanation of 3-substituted pyridine 1-oxidesHeterocycles, 1984, 22(1), 93-6,
Métodos de producción 15
Condiciones de reacción
Referencia
- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocyclesSynthesis, 1983, (4), 316-19,
3-hydroxypyridine-2-carbonitrile Raw materials
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- 3-Hydroxypyridine N-Oxide
- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)
- 3-nitropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
- 3-hydroxypyridine-2-carbaldehyde
- a-amino-2-Furanacetonitrile
3-hydroxypyridine-2-carbonitrile Preparation Products
932-35-4 (3-hydroxypyridine-2-carbonitrile) Productos relacionados
- 86869-14-9(5-hydroxypyridine-2-carbonitrile)
- 2219369-00-1(rac-(3R,4R)-3-azido-4-methylpyrrolidine, trifluoroacetic acid, cis)
- 3067-12-7(Benzoapyrene-6,12-quinone)
- 2138750-80-6(Tert-butyl 2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoate)
- 2172101-65-2(9-methyl-5-(oxolan-3-ylmethyl)-1-oxa-4-azaspiro5.5undecane)
- 1805387-88-5(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-6-hydroxypyridine)
- 1806899-71-7(5-(Difluoromethyl)-2,3-dimethoxy-6-iodopyridine)
- 1805306-97-1(Methyl 2-(difluoromethyl)-4-fluoropyridine-3-acetate)
- 127094-58-0(1,5-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-, ethyl ester)
- 2171773-02-5(4-amino-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-methylpyrrolidin-2-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):150.0/552.0